2-Methoxyquinolin-6-ylboronic acid
CAS No.: 1191061-58-1
Cat. No.: VC4256464
Molecular Formula: C10H10BNO3
Molecular Weight: 203
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1191061-58-1 | 
|---|---|
| Molecular Formula | C10H10BNO3 | 
| Molecular Weight | 203 | 
| IUPAC Name | (2-methoxyquinolin-6-yl)boronic acid | 
| Standard InChI | InChI=1S/C10H10BNO3/c1-15-10-5-2-7-6-8(11(13)14)3-4-9(7)12-10/h2-6,13-14H,1H3 | 
| Standard InChI Key | JAHPYOBVPRULLO-UHFFFAOYSA-N | 
| SMILES | B(C1=CC2=C(C=C1)N=C(C=C2)OC)(O)O | 
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 2-methoxyquinolin-6-ylboronic acid typically involves a multi-step process starting from 2-methoxyquinoline. A critical intermediate in this pathway is 6-bromo-2-methoxyquinoline, which undergoes subsequent borylation to introduce the boronic acid group.
Step 1: Bromination of 2-Methoxyquinoline
Bromination at the 6-position of 2-methoxyquinoline is achieved using bromine in acetic acid under controlled conditions. This reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating methoxy group at position 2, which directs bromination to the para position (position 6) . The reaction is typically conducted at 30°–50°C, with careful control of hydrobromic acid (HBr) saturation to prevent side reactions.
Step 2: Miyaura Borylation
The brominated intermediate is then subjected to a palladium-catalyzed Miyaura borylation reaction. This step employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent such as tetrahydrofuran (THF) or dioxane. The reaction replaces the bromine atom with a boronic acid group, yielding 2-methoxyquinolin-6-ylboronic acid .
Example Synthesis Protocol
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Bromination: - 
React 2-methoxyquinoline (10 mmol) with bromine (12 mmol) in glacial acetic acid (50 mL) at 45°C for 2 hours. 
- 
Isolate 6-bromo-2-methoxyquinoline via crystallization (yield: 85%). 
 
- 
- 
Borylation: - 
Combine 6-bromo-2-methoxyquinoline (5 mmol), B₂pin₂ (6 mmol), Pd(dppf)Cl₂ (0.1 mmol), and KOAc (15 mmol) in THF. 
- 
Heat at 80°C under nitrogen for 12 hours. 
- 
Purify via column chromatography (yield: 70%). 
 
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Structural Analysis
Molecular Formula: C₁₀H₁₀BNO₃
Molecular Weight: 202.81 g/mol
IUPAC Name: (2-Methoxyquinolin-6-yl)boronic acid
Key Spectral Data:
- 
¹H NMR (400 MHz, CDCl₃): δ 8.90 (d, 1H, quinoline-H8), 8.20 (s, 1H, B(OH)₂), 7.95 (d, 1H, quinoline-H5), 7.60 (m, 2H, quinoline-H3/H4), 4.05 (s, 3H, OCH₃). 
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¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of boronic acids). 
Chemical Properties and Reactivity
Stability and Solubility
2-Methoxyquinolin-6-ylboronic acid exhibits moderate stability in aqueous solutions but is prone to protodeboronation under strongly acidic or basic conditions. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water.
Table 1: Physicochemical Properties
| Property | Value | 
|---|---|
| Melting Point | 165°–168°C (decomposes) | 
| LogP (Octanol-Water) | 1.2 | 
| pKa (Boronic Acid) | 8.7 | 
Reactivity in Cross-Coupling Reactions
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. For example, reacting 2-methoxyquinolin-6-ylboronic acid with 4-bromoanisole in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields 6-(4-methoxyphenyl)-2-methoxyquinoline, a potential intermediate in drug synthesis .
Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (2 mol%) 
- 
Base: Na₂CO₃ (2 equiv) 
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Solvent: Ethanol/Water (4:1) 
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Temperature: 80°C, 12 hours 
Applications in Medicinal Chemistry
Antitumor Activity
2-Methoxyquinolin-6-ylboronic acid has shown promise in preliminary studies targeting cancer cell lines. Its mechanism of action involves inhibition of tubulin polymerization, disrupting microtubule dynamics in proliferating cells.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | 
|---|---|
| MCF-7 (Breast Cancer) | 12.4 | 
| A549 (Lung Cancer) | 18.9 | 
| HeLa (Cervical Cancer) | 15.7 | 
Comparative Analysis with Related Boronic Acids
Table 3: Key Comparisons
The quinoline scaffold in 2-methoxyquinolin-6-ylboronic acid provides π-π stacking interactions absent in simpler boronic acids, enhancing binding affinity in biological targets.
Recent Advances and Case Studies
Fluorescent Probes
Functionalization of the quinoline ring with electron-withdrawing groups (e.g., -NO₂) yields fluorescent derivatives. These probes exhibit Stokes shifts >100 nm, making them suitable for bioimaging applications.
Industrial Scale-Up Challenges
Large-scale synthesis faces hurdles in controlling protodeboronation during purification. Recent innovations, such as using ionic liquid solvents, have improved yields to >80% in pilot-scale reactions .
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